molecular formula C10H10ClF6N5 B1437246 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride CAS No. 36068-40-3

1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride

Cat. No. B1437246
CAS RN: 36068-40-3
M. Wt: 349.66 g/mol
InChI Key: VEHPYWMGWYCGTE-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride (CAS# 36068-40-3) is a useful research chemical . It has a linear formula of (CF3)2C6H3NHC(=NH)NHC(=NH)NH2 · HCl .


Molecular Structure Analysis

The molecular structure of 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride consists of a biguanide group attached to a phenyl ring, which is further substituted with two trifluoromethyl groups . The molecular weight of the compound is 349.66 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride include its molecular formula, molecular weight, and structure . More specific properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Polymer Synthesis and Characterization

A study by Yin et al. (2005) introduced a novel fluorinated aromatic diamine monomer synthesized by coupling 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone, leading to the development of new fluorine-containing polyimides. These polyimides exhibit excellent solubility in polar organic solvents, outstanding mechanical properties, and good thermal stability, making them suitable for advanced material applications (Yin et al., 2005).

Organic Synthesis and Modification

Peng and Pi (2017) explored the synthesis of bis-(biguanide-p-phenyl) methane as a modified curing agent for epoxy resins. The study optimized the synthesis process and achieved a significant yield, offering a potential improvement in the curing process of epoxy resins (Peng & Pi, 2017).

Biocatalysis for Chiral Synthesis

Wang et al. (2011) reported the isolation of a novel bacterial strain, Leifsonia xyli HS0904, capable of asymmetrically reducing 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol with high enantiometric excess. This discovery opens new avenues for the biocatalytic production of chiral alcohols, which are key intermediates in pharmaceutical synthesis (Wang et al., 2011).

Safety And Hazards

The safety data sheet (SDS) for 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride can provide detailed information on its hazards, handling, storage, and disposal . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions of research and applications involving 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride are not specified in the search results. Its future use would depend on the findings of ongoing research and development .

properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N5.ClH/c11-9(12,13)4-1-5(10(14,15)16)3-6(2-4)20-8(19)21-7(17)18;/h1-3H,(H6,17,18,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHPYWMGWYCGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N=C(N)N=C(N)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660301
Record name N''-[3,5-Bis(trifluoromethyl)phenyl]-N-(diaminomethylidene)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride

CAS RN

1030829-67-4, 36068-40-3
Record name Imidodicarbonimidic diamide, N-[3,5-bis(trifluoromethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1030829-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N''-[3,5-Bis(trifluoromethyl)phenyl]-N-(diaminomethylidene)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride
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